molecular formula C23H30N2O B12772464 3-Methylfentanyl, (3S,4R)- CAS No. 53758-20-6

3-Methylfentanyl, (3S,4R)-

Cat. No.: B12772464
CAS No.: 53758-20-6
M. Wt: 350.5 g/mol
InChI Key: MLQRZXNZHAOCHQ-SIKLNZKXSA-N
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Preparation Methods

The synthesis of 3-Methylfentanyl, (3S,4R)-, involves several steps. The process begins with the fractional crystallization of fumarate salt and oxalate salt of the mixture of cis- and trans-N-(3-methyl-4-piperidyl)-aniline. This step yields pure cis-6 x fumarate salt and trans-6 x oxalate salt . The optically pure compounds are then obtained via resolution with D- and L-tartaric acid. The respective reaction of the optically pure compounds with phenylethyl bromide followed by propionylation gives optically active 3-Methylfentanyl .

Chemical Reactions Analysis

3-Methylfentanyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Methylfentanyl has several scientific research applications, including:

Mechanism of Action

3-Methylfentanyl exerts its effects by binding to opioid receptors, which are coupled with G-protein receptors. This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP. This results in the inhibition of the release of nociceptive neurotransmitters such as substance P, gamma-aminobutyric acid, dopamine, acetylcholine, and noradrenaline . Additionally, opioids close N-type voltage-operated calcium channels and open calcium-dependent inwardly rectifying potassium channels, resulting in hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

3-Methylfentanyl is similar to other fentanyl analogs, such as:

    Fentanyl: The parent compound, known for its high potency and use in pain management.

    Carfentanil: An extremely potent analog, used primarily in veterinary medicine.

    Alfentanil: A shorter-acting analog used in anesthesia.

    Sufentanil: A more potent analog used in surgical anesthesia.

Compared to these compounds, 3-Methylfentanyl is unique due to its high potency and specific isomeric forms, which contribute to its distinct pharmacological profile .

Properties

CAS No.

53758-20-6

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-[(3S,4R)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C23H30N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22+/m0/s1

InChI Key

MLQRZXNZHAOCHQ-SIKLNZKXSA-N

Isomeric SMILES

CCC(=O)N([C@@H]1CCN(C[C@@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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